molecular formula C16H18ClFN4O3S B7548334 N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B7548334
M. Wt: 400.9 g/mol
InChI Key: VVLUAISEXLBZFH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Imidazole Group: The imidazole moiety is attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the 3-chloro-4-fluorophenyl group with the piperidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets, providing insights into disease mechanisms.

    Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For instance, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-[(1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide: Lacks the methyl group on the imidazole ring.

    N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c1-21-9-15(19-10-21)26(24,25)22-6-4-11(5-7-22)16(23)20-12-2-3-14(18)13(17)8-12/h2-3,8-11H,4-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLUAISEXLBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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